Enhanced Lipophilicity Over the 4-Phenyl Dimethyl Ester Analog as Measured by Calculated logP
The target compound carries a 3-phenoxyphenyl group at the 4-position, whereas the closest simplified analog—dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 70677-78-0)—bears an unsubstituted phenyl ring . Introduction of the phenoxy bridge adds approximately 2.0–2.5 log units to the partition coefficient, based on the fragment-based contributions of diphenyl ether vs. benzene (π ≈ 1.0–1.2 per aromatic ring addition) [1]. The predicted logP for the target compound is approximately 4.5–5.0 (ACD/Labs consensus, ChemSpider-derived), while the 4-phenyl analog has a predicted logP of approximately 2.6 (ACD/Labs). This represents a roughly 100-fold difference in octanol/water partitioning, directly impacting membrane permeability, plasma protein binding, and metabolic clearance [1].
| Evidence Dimension | Lipophilicity (logP, octanol/water partition coefficient) |
|---|---|
| Target Compound Data | Predicted logP ≈ 4.5–5.0 (ChemSpider/ACD/Labs consensus) |
| Comparator Or Baseline | Dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate; predicted logP ≈ 2.6 (ACD/Labs) |
| Quantified Difference | ΔlogP ≈ +1.9 to +2.4 (approximately 80–250× increase in lipophilicity) |
| Conditions | In silico prediction using ACD/Labs fragment-based algorithm; no experimental logP data available for either compound |
Why This Matters
Higher lipophilicity alters tissue distribution and metabolic stability, requiring distinct formulation strategies and analytical methods compared to the phenyl analog.
- [1] Mannhold, R., et al. Calculation of log P of organic compounds: A comparative study of the fragment method and the atom-based method. Quantitative Structure-Activity Relationships 1990, 9(4), 262-268. DOI: 10.1002/qsar.19900090405. View Source
